molecular formula C30H50O2 B12425304 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol

9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol

Cat. No.: B12425304
M. Wt: 442.7 g/mol
InChI Key: MHGLNDDJLDJDBG-ZFWQOEIKSA-N
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Description

9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol is a natural triterpene compound characterized by the distinctive 9beta,19-cyclo-lanostane skeleton, a key structural feature of cycloartanols . This specific structural class is of significant interest in natural product chemistry and phytochemical research. As a cycloartane-type triterpenoid, it serves as a valuable reference standard and investigative tool for researchers studying the biosynthesis and ecological role of complex lipids and terpenoids in plants . Its potential biological activities, common to many triterpenes, make it a candidate for pharmacological research, including screening for novel therapeutic properties. Researchers can utilize this high-purity compound in analytical methods such as mass spectrometry and gas chromatography to identify and quantify related metabolites in complex biological samples . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(1S,3R,12S,16R)-15-(5-hydroxy-6-methylhept-6-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

InChI

InChI=1S/C30H50O2/c1-19(2)22(31)9-8-20(3)21-12-14-28(7)24-11-10-23-26(4,5)25(32)13-15-29(23)18-30(24,29)17-16-27(21,28)6/h20-25,31-32H,1,8-18H2,2-7H3/t20?,21?,22?,23?,24?,25?,27-,28+,29-,30+/m1/s1

InChI Key

MHGLNDDJLDJDBG-ZFWQOEIKSA-N

Isomeric SMILES

CC(CCC(C(=C)C)O)C1CC[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CCC(C5(C)C)O)C)C

Canonical SMILES

CC(CCC(C(=C)C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C

Origin of Product

United States

Preparation Methods

Natural Extraction Methods

Plant Source Selection and Pretreatment

The compound is predominantly isolated from plants in the Euphorbiaceae family. Key species include Euphorbia turcomanica, Euphorbia segetalis, and Euphorbia pulcherrima. Aerial parts, such as leaves and stems, are commonly used due to their higher triterpenoid content. Pretreatment involves drying and grinding the plant material into a fine powder to enhance solvent penetration.

Chromatographic Purification

The EtOAc fraction undergoes chromatographic separation to isolate 9,19-cyclo-9β-lanost-25-ene-3β,24-diol:

Medium-Pressure Liquid Chromatography (MPLC)
  • Column : Normal-phase silica gel (40–63 μm).
  • Eluent Gradient : Hexane/EtOAc (70:30 to 50:50) at a flow rate of 10 mL/min.
  • Fraction Collection : Monitoring by thin-layer chromatography (TLC) to identify triterpenoid-rich fractions.
High-Performance Liquid Chromatography (HPLC)
  • Column : C18 reverse-phase (250 × 10 mm, 5 μm).
  • Mobile Phase : Isocratic elution with Hex/EtOAc (80:20) or gradient systems.
  • Detection : UV at 210 nm or evaporative light scattering (ELS).

Key Challenge : Co-elution with structurally similar cycloartanes (e.g., cycloart-23-ene-3β,25-diol) necessitates multiple purification cycles.

Structural Characterization

Isolated compounds are validated via:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the cyclopropane ring (δH 0.33–0.55) and hydroxyl groups (δC 71.95 for C-3).
  • High-Resolution Mass Spectrometry (HR-MS) : Molecular ion peak at m/z 442.381 [M+H]⁺.

Synthetic Approaches

Semi-Synthetic Strategies

Partial synthesis from lanosterol or cycloartenol has been explored:

  • Oxidation and Cyclization :
    • Lanosterol is oxidized at C-3 and C-24 using Jones reagent (CrO₃/H₂SO₄) to introduce hydroxyl groups.
    • Acid-catalyzed cyclopropanation forms the 9,19-cyclo structure.
  • Biocatalytic Modifications :
    • Recombinant cytochrome P450 enzymes hydroxylate cycloartenol at C-24, though yields are low (<5%).

Table 2: Semi-Synthetic Routes

Starting Material Reagents/Conditions Key Step Yield (%)
Lanosterol Jones reagent, H₂SO₄, 0°C C-3 and C-24 oxidation ~12*
Cycloartenol P450 enzymes, NADPH, O₂ C-24 hydroxylation <5

*Theoretical yield based on analogous reactions.

Comparative Analysis of Methods

Efficiency and Scalability

  • Natural Extraction :
    • Advantages : High purity (≥98% via HPLC), avoids complex synthesis.
    • Limitations : Low yield (0.01–0.1% w/w), season-dependent plant availability.
  • Synthetic Methods :
    • Advantages : Potential for scale-up.
    • Limitations : Low yields, high cost of enzymatic systems.

Environmental and Economic Considerations

  • Solvent Waste : Extraction generates ~10 L of organic waste per kg of plant material.
  • Energy Consumption : Semi-synthesis requires high-energy processes (e.g., reflux, chromatography).

Chemical Reactions Analysis

Types of Reactions

9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups at the 3beta and 24 positions can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation.

Major Products Formed

    Oxidation: Formation of 3-keto-24-hydroxy derivatives or 3,24-diketones.

    Reduction: Formation of 3beta,24-dihydroxy derivatives.

    Substitution: Formation of 3-chloro-24-hydroxy or 3-bromo-24-hydroxy derivatives.

Scientific Research Applications

9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex steroidal compounds.

    Biology: Studied for its role in the biosynthesis of steroids and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in steroid biosynthesis, such as lanosterol synthase. The compound’s unique structure allows it to bind to these enzymes and alter their activity, leading to changes in the levels of various steroidal intermediates.

Comparison with Similar Compounds

Similar Compounds

    Cycloartenol: Another triterpenoid with a similar structure but lacking the hydroxyl groups at the 3beta and 24 positions.

    Lanosterol: A precursor in the biosynthesis of 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol, with a similar steroid nucleus but without the cyclopropane ring.

    Cycloartenyl Acetate: A derivative of cycloartenol with an acetate group at the 3beta position.

Uniqueness

9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol is unique due to its cyclopropane ring fused to the steroid nucleus and the presence of hydroxyl groups at the 3beta and 24 positions. These structural features confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol , a triterpenoid compound, has garnered attention for its diverse biological activities. This compound is primarily derived from various plant sources and exhibits significant pharmacological potential. The following sections will detail its biological activity, including cytotoxicity, anti-inflammatory effects, and potential therapeutic applications.

  • Molecular Formula : C30H50O2
  • Molecular Weight : 442.73 g/mol
  • IUPAC Name : 9,19-Cyclo-5α-lanost-25-ene-3β,24-diol

Cytotoxicity

Several studies have reported the cytotoxic effects of 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol against various cancer cell lines. For instance:

  • Cancer Cell Lines Tested :
    • LNCaP (prostate cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
Cell Line IC50 (µg/mL) Mechanism of Action
LNCaP15.0Induction of apoptosis
MCF-720.5Cell cycle arrest
A54918.0Inhibition of proliferation

The compound induced apoptosis in LNCaP cells through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

The biological activity of 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol can be attributed to its ability to interact with cellular signaling pathways:

  • Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial in inflammation and cancer progression.
  • Modulation of Apoptotic Pathways : It promotes apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Study 1: Cytotoxicity in Prostate Cancer Cells

A study conducted on LNCaP cells demonstrated that treatment with 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol resulted in a significant decrease in cell viability. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating apoptosis.

Study 2: Anti-inflammatory Activity

In another study examining the anti-inflammatory properties of the compound, it was found that pre-treatment with 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol significantly reduced the levels of TNF-alpha and IL-6 in LPS-stimulated RAW264.7 macrophages.

Potential Therapeutic Applications

Given its biological activities, 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol is being explored for potential therapeutic applications:

  • Cancer Treatment : Due to its cytotoxic effects on various cancer cell lines.
  • Anti-inflammatory Drugs : As a candidate for treating inflammatory diseases.
  • Neuroprotective Agents : Preliminary studies suggest potential neuroprotective effects that warrant further investigation.

Q & A

Q. How can researchers confirm the structural identity of 9,19-Cyclo-9β-lanost-25-ene-3β,24-diol?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to identify cycloartenol derivatives, focusing on characteristic signals for the 9,19-cyclolanostane skeleton (e.g., δ 0.3–0.8 ppm for methyl groups in the cyclopropane ring) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry at C3, C24, and the cycloartane core.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (C30_{30}H50_{50}O2_2, MW 442.7) via exact mass analysis .

Q. What are the recommended protocols for synthesizing or isolating this compound?

  • Methodological Answer :
  • Natural Product Isolation : Use column chromatography (silica gel, reverse-phase C18) with gradient elution (hexane:ethyl acetate → methanol) to isolate the compound from plant extracts. Monitor fractions via TLC (Rf_f ≈ 0.3 in 7:3 hexane:EtOAc) .
  • Semi-Synthesis : Start from cycloartenol (CAS 469-38-5), introducing hydroxylation at C24 via regioselective oxidation (e.g., Sharpless dihydroxylation) under inert conditions .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Work in a fume hood to prevent inhalation of particulates.
  • Waste Disposal : Follow institutional guidelines for organic solvents and cytotoxic waste, as toxicological data are limited .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Systematic Review : Conduct a meta-analysis of in vitro studies (e.g., cytotoxicity assays) to identify confounding variables (e.g., cell line heterogeneity, solvent effects) .
  • Dose-Response Validation : Replicate assays across multiple labs using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) to assess reproducibility .

Q. What experimental designs are optimal for studying its interactions with membrane proteins?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize recombinant proteins (e.g., sterol transporters) to measure binding kinetics (KD_D, on/off rates) .
  • Molecular Dynamics Simulations : Use CHARMM or AMBER force fields to model sterol-protein interactions, focusing on hydrophobic binding pockets .

Q. How can computational methods predict its metabolic pathways in plant systems?

  • Methodological Answer :
  • In Silico Prediction : Apply tools like BioTransformer 3.0 to identify potential hydroxylation or glycosylation sites based on cytochrome P450 substrate specificity .
  • Isotopic Labeling : Track 13C^{13}C-labeled compound metabolism in plant cell cultures via LC-MS/MS .

Theoretical and Methodological Frameworks

Q. What conceptual frameworks guide mechanistic studies of its biosynthesis?

  • Methodological Answer :
  • Retrobiosynthetic Analysis : Map the cyclopropane ring formation to lanosterol derivatives using 2H^{2}H-labeling experiments and isotope ratio mass spectrometry .
  • Enzyme Kinetics : Characterize oxidosqualene cyclase variants via stopped-flow assays to determine catalytic efficiency (kcat_{cat}/KM_M) .

Q. How to design a factorial experiment to assess its stability under varying pH/temperature?

  • Methodological Answer :
  • 22^2 Factorial Design : Test pH (4–10) and temperature (25–60°C) as factors. Measure degradation via HPLC-UV (λ = 210 nm) and model interactions using ANOVA .
  • Accelerated Stability Testing : Apply the Arrhenius equation to predict shelf-life at 25°C from high-temperature data .

Data Analysis and Reporting

Q. What statistical approaches reconcile discrepancies in sterol quantification assays?

  • Methodological Answer :
  • Bland-Altman Analysis : Compare GC-MS and LC-MS datasets to identify systematic biases (e.g., ion suppression in LC-MS) .
  • Multivariate Regression : Adjust for matrix effects (e.g., lipid content) using partial least squares (PLS) models .

Q. How to structure a research proposal for funding agencies on this compound?

  • Methodological Answer :
  • Conceptual Framework : Link the study to sterol biosynthesis pathways or membrane biology theories .
  • Innovation Statement : Highlight gaps in cycloartenol derivative research (e.g., unexplored C24 hydroxylation roles) .

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